![molecular formula C9H11ClO3 B1490160 3-Chloro-5-ethoxy-4-methoxyphenol CAS No. 1881296-51-0](/img/structure/B1490160.png)
3-Chloro-5-ethoxy-4-methoxyphenol
Overview
Description
3-Chloro-5-ethoxy-4-methoxyphenol is a chemical compound . It is a white to yellow solid at room temperature . The compound has a molecular weight of 158.58 .
Molecular Structure Analysis
The molecular formula of 3-Chloro-5-ethoxy-4-methoxyphenol is C9H11ClO3 . The InChI code is 1S/C7H7ClO2/c1-10-7-3-5 (8)2-6 (9)4-7/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
3-Chloro-5-ethoxy-4-methoxyphenol is a white to yellow solid at room temperature . It has a molecular weight of 158.58 .Scientific Research Applications
Synthesis of Bioactive Natural Products
Phenol derivatives like 3-Chloro-5-ethoxy-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups, such as esters, nitriles, and halogens, that impart specific properties .
Production of Conducting Polymers
3-Chloro-5-ethoxy-4-methoxyphenol can be used in the production of conducting polymers . These polymers have a wide range of applications, including in the electronics industry for devices like organic light-emitting diodes (OLEDs) and solar cells .
Plastics Industry
This compound is commonly used in the production of plastics due to its ability to improve these materials’ thermal stability and flame resistance . It can be used as an additive to enhance the properties of the plastic .
Adhesives and Coatings
3-Chloro-5-ethoxy-4-methoxyphenol is used in the production of adhesives and coatings . It can enhance the thermal stability and flame resistance of these materials, making them more durable and long-lasting .
Antioxidants
m-Aryloxy phenols, a group that includes 3-Chloro-5-ethoxy-4-methoxyphenol, have potential biological activities, including acting as antioxidants . They can help protect cells from damage caused by free radicals .
Ultraviolet Absorbers
These compounds can also act as ultraviolet absorbers . This makes them useful in products like sunscreens and plastics that need protection from UV radiation .
Flame Retardants
3-Chloro-5-ethoxy-4-methoxyphenol can be used as a flame retardant . It can help prevent or slow the spread of fire in materials like textiles and plastics .
Potential Anti-tumor and Anti-inflammatory Effects
Research has found that m-aryloxy phenols have potential anti-tumor and anti-inflammatory effects . This suggests that 3-Chloro-5-ethoxy-4-methoxyphenol could potentially be used in the development of new drugs .
Safety and Hazards
Future Directions
Phenol derivatives, including 3-Chloro-5-ethoxy-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .
Mechanism of Action
Target of Action
3-Chloro-5-ethoxy-4-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Mequinol acts as a melanocytotoxic chemical . When oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds can damage and destroy pigment cells, causing skin depigmentation . Skin cells can protect themselves against these cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione s-transferase on the cytotoxic compounds .
Biochemical Pathways
The biochemical pathway involved in the action of Mequinol is the melanogenesis pathway . This pathway is responsible for the production of melanin in melanocytes. Mequinol disrupts this pathway, leading to a decrease in melanin production and resulting in skin depigmentation .
Pharmacokinetics
The pharmacokinetics of Mequinol involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, Mequinol is absorbed through the skin. It is then distributed to the melanocytes where it exerts its action . Mequinol demonstrated an elimination half-life of 30 to 90 minutes following intravenous infusion .
Result of Action
The primary result of Mequinol’s action is skin depigmentation . By damaging and destroying pigment cells, Mequinol causes a decrease in melanin production, leading to lighter patches of skin . This effect is used therapeutically to treat conditions like solar lentigines, which are darkened patches of skin caused by sun exposure .
properties
IUPAC Name |
3-chloro-5-ethoxy-4-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDLLOWKAXJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethoxy-4-methoxyphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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